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Introduction to FAU Protein
The Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) gene

encodes a fusion protein composed of a ubiquitin-like protein (FUBI) at the N-terminus and the

ribosomal protein S30 (RPS30) at the C-terminus.[1][2] This fusion protein is post-

translationally processed to generate the individual FUBI and RPS30 proteins.[3] FAU is

implicated in several critical cellular processes, most notably in the regulation of apoptosis.[4]

[5]

Functionally, FAU is considered a pro-apoptotic protein, and its overexpression has been

shown to induce cell death.[5] This pro-apoptotic activity is often mediated through its

interaction with Bcl-G, a member of the Bcl-2 family of apoptosis regulators.[4][6]

Downregulation of FAU has been observed in various cancers, suggesting its potential role as

a tumor suppressor.[7] Consequently, understanding the mechanisms of FAU expression and

function is of significant interest in cancer research and drug development.

This document provides detailed application notes and protocols for the overexpression of FAU
protein in mammalian and bacterial systems, functional analysis of its pro-apoptotic activity,

and visualization of its associated signaling pathways.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1176721?utm_src=pdf-interest
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5787799/
https://static.igem.org/mediawiki/2018/4/41/T--Lethbridge--his-tagged.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/pcdna3_1zeo_man.pdf
https://pubmed.ncbi.nlm.nih.gov/21550398/
https://pubmed.ncbi.nlm.nih.gov/15543234/
https://pubmed.ncbi.nlm.nih.gov/15543234/
https://pubmed.ncbi.nlm.nih.gov/21550398/
https://www.researchgate.net/publication/51105810_Candidate_tumour_suppressor_FAU_regulates_apoptosis_in_human_cells_An_essential_role_for_Bcl-G
https://ueaeprints.uea.ac.uk/id/eprint/46129/
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://www.benchchem.com/product/b1176721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data related to FAU protein overexpression

experiments.
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Table 1: Mammalian Cell Overexpression System Parameters. This table outlines common

parameters for achieving successful FAU protein overexpression in mammalian cells. The

pcDNA3.1 vector with a CMV promoter is a standard choice for high-level transient expression

in easily transfectable cell lines like HEK293T.[3][11] For long-term studies, lentiviral systems

offer stable integration and consistent expression across a broad range of cell types.[9][10]
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Table 2: Bacterial Recombinant Protein Production Parameters. For the production of purified

FAU protein for in vitro assays or antibody generation, E. coli expression systems are
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commonly employed. The pET vector series in conjunction with the BL21(DE3) strain allows for

tightly controlled, high-level expression upon induction with IPTG. An N-terminal His6-tag

facilitates efficient purification using immobilized metal affinity chromatography (IMAC).[12][13]

Experimental Protocols
Protocol 1: Cloning of Human FAU cDNA into a
Mammalian Expression Vector (pcDNA3.1)
This protocol describes the cloning of the full-length human FAU cDNA into the pcDNA3.1

vector for subsequent overexpression in mammalian cells.

Materials:

Human FAU cDNA (can be obtained by RT-PCR from a suitable cell line or as a synthetic

gene)

pcDNA3.1(+) vector

Restriction enzymes (e.g., BamHI and XhoI) and corresponding buffers

T4 DNA Ligase and buffer

Competent E. coli (e.g., DH5α)

LB agar plates with ampicillin (100 µg/mL)

Plasmid purification kit

Procedure:

Primer Design and PCR Amplification: Design PCR primers to amplify the full-length FAU

coding sequence. Incorporate restriction sites (e.g., BamHI at the 5' end and XhoI at the 3'

end) that are compatible with the multiple cloning site of pcDNA3.1.[14] Include a Kozak

consensus sequence (GCCACC) before the start codon for optimal translation initiation.

Restriction Digest: Digest both the amplified FAU PCR product and the pcDNA3.1 vector

with the selected restriction enzymes (e.g., BamHI and XhoI) according to the manufacturer's
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instructions.

Ligation: Ligate the digested FAU insert and pcDNA3.1 vector using T4 DNA Ligase.[3]

Transformation: Transform the ligation mixture into competent E. coli cells and plate on LB

agar plates containing ampicillin.[3]

Colony Screening and Plasmid Purification: Select several colonies and grow overnight

cultures. Purify the plasmid DNA using a plasmid purification kit.

Verification: Verify the correct insertion of the FAU cDNA by restriction digest analysis and

Sanger sequencing.[14]

Protocol 2: Transient Overexpression of FAU in
HEK293T Cells
This protocol details the transient transfection of the FAU-pcDNA3.1 construct into HEK293T

cells.

Materials:

HEK293T cells

Complete growth medium (e.g., DMEM with 10% FBS)

FAU-pcDNA3.1 plasmid DNA

Lipofectamine-based transfection reagent (e.g., Lipofectamine 2000 or 3000)

Opti-MEM I Reduced Serum Medium

6-well tissue culture plates

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density

that will result in 70-80% confluency on the day of transfection.[8]
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Transfection Complex Preparation:

In tube A, dilute the FAU-pcDNA3.1 plasmid DNA in Opti-MEM.

In tube B, dilute the transfection reagent in Opti-MEM.

Combine the contents of tube A and tube B, mix gently, and incubate at room temperature

for 20 minutes to allow for complex formation.[8]

Transfection: Add the transfection complexes dropwise to the cells in the 6-well plate. Gently

rock the plate to ensure even distribution.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

Analysis: After the incubation period, the cells can be harvested for analysis of FAU

overexpression by Western blotting or qPCR, or used in functional assays.

Protocol 3: Generation of a Stable FAU-Overexpressing
Cell Line
This protocol provides a general workflow for creating a stable cell line with constitutive FAU

expression using lentiviral transduction.

Materials:

Target mammalian cell line

Lentiviral vector containing the FAU gene and a selection marker (e.g., puromycin

resistance)

Packaging plasmids (e.g., psPAX2 and pMD2.G)

HEK293T cells (for lentivirus production)

Transfection reagent

Selection antibiotic (e.g., puromycin)
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Polybrene

Procedure:

Lentivirus Production: Co-transfect the FAU-lentiviral vector and packaging plasmids into

HEK293T cells to produce lentiviral particles.[10]

Virus Harvest: Harvest the supernatant containing the lentiviral particles 48-72 hours post-

transfection.

Transduction: Transduce the target cell line with the harvested lentivirus in the presence of

polybrene to enhance transduction efficiency.

Selection: 48 hours post-transduction, begin selection by adding the appropriate antibiotic

(e.g., puromycin) to the culture medium.

Expansion and Verification: Expand the antibiotic-resistant cell population. Verify stable FAU

overexpression by Western blotting and qPCR.[9]

Protocol 4: Purification of His-tagged FAU Protein from
E. coli
This protocol describes the expression and purification of N-terminally His6-tagged FAU
protein from E. coli.

Materials:

E. coli BL21(DE3) cells transformed with a pET vector containing His6-FAU

LB medium with the appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
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Ni-NTA affinity chromatography resin

Lysozyme, DNase I

Procedure:

Expression: Inoculate a large culture of LB medium with an overnight culture of the

transformed E. coli. Grow the cells to an OD600 of 0.6-0.8. Induce protein expression by

adding IPTG to a final concentration of 0.5-1 mM and incubate for an additional 4-16 hours

at a reduced temperature (e.g., 16-25°C).

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and

add lysozyme and DNase I. Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at high speed to pellet the cell debris. Collect the

supernatant containing the soluble His6-FAU protein.

Affinity Purification:

Equilibrate the Ni-NTA resin with lysis buffer.

Load the clarified lysate onto the resin.

Wash the resin with wash buffer to remove non-specifically bound proteins.

Elute the His6-FAU protein with elution buffer.[2][15]

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western

blotting or mass spectrometry.

Protocol 5: Western Blot Analysis of FAU
Overexpression
This protocol is for the detection and quantification of FAU protein levels in cell lysates.

Materials:

Cell lysate from transfected or non-transfected cells
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against FAU

Loading control primary antibody (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard protein assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[16]

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary anti-FAU antibody and

the loading control antibody overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

Detection: Wash the membrane and detect the protein bands using a chemiluminescent

substrate and an imaging system. Quantify the band intensities to determine the level of FAU

overexpression relative to the loading control.
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Protocol 6: Quantitative Real-Time PCR (qPCR) for FAU
mRNA Levels
This protocol measures the relative abundance of FAU mRNA in cells.

Materials:

RNA isolated from transfected and non-transfected cells

Reverse transcriptase and reagents for cDNA synthesis

qPCR primers for FAU and a reference gene (e.g., GAPDH, ACTB)

SYBR Green or TaqMan-based qPCR master mix

Real-time PCR instrument

Procedure:

RNA Isolation and cDNA Synthesis: Isolate total RNA from the cell samples and synthesize

cDNA using reverse transcriptase.[17]

qPCR Reaction Setup: Set up the qPCR reactions containing cDNA, FAU or reference gene

primers, and qPCR master mix.

Real-Time PCR: Perform the real-time PCR reaction using a standard thermal cycling

protocol.[18]

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.

Calculate the relative expression of FAU mRNA using the ΔΔCt method, normalizing to the

reference gene.[19][20]

Protocol 7: Apoptosis Assay using Luciferase Reporter
This protocol assesses the pro-apoptotic activity of overexpressed FAU using a caspase-

dependent luciferase reporter assay.

Materials:
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Cells co-transfected with the FAU expression vector and a caspase-3/7 luciferase reporter

vector

Luciferase assay reagent

Luminometer

Procedure:

Co-transfection: Co-transfect the cells with the FAU expression vector (or an empty vector

control) and a luciferase reporter plasmid containing a caspase-3/7 cleavage site.

Induction of Apoptosis (Optional): Treat the cells with a known apoptosis-inducing agent as a

positive control.

Cell Lysis and Luciferase Assay: 24-48 hours post-transfection, lyse the cells and measure

luciferase activity using a luminometer according to the manufacturer's instructions.[21]

Data Analysis: An increase in luciferase activity in FAU-overexpressing cells compared to the

control indicates an increase in caspase-3/7 activity and thus, apoptosis.
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Caption: FAU-mediated pro-apoptotic signaling pathway.
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Caption: Experimental workflow for FAU overexpression and analysis.
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Caption: Cellular context of FAU protein function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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